molecular formula C8H6FN3O B13587715 3-(3-Fluoropyridin-4-yl)isoxazol-5-amine

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine

Cat. No.: B13587715
M. Wt: 179.15 g/mol
InChI Key: JNLBAZIIYXDDPL-UHFFFAOYSA-N
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Description

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine is a heterocyclic compound that features both a fluoropyridine and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropyridin-4-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyridin-4-yl)isoxazol-5-amine involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)isoxazol-5-amine
  • 3-(3-Chloropyridin-4-yl)isoxazol-5-amine
  • 3-(3-Trifluoromethylphenyl)isoxazol-5-amine

Uniqueness

3-(3-Fluoropyridin-4-yl)isoxazol-5-amine is unique due to the presence of both a fluoropyridine and an isoxazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

3-(3-fluoropyridin-4-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H6FN3O/c9-6-4-11-2-1-5(6)7-3-8(10)13-12-7/h1-4H,10H2

InChI Key

JNLBAZIIYXDDPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NOC(=C2)N)F

Origin of Product

United States

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